molecular formula C15H16F3N5O2 B3057641 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide CAS No. 832737-36-7

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Cat. No.: B3057641
CAS No.: 832737-36-7
M. Wt: 355.31
InChI Key: FLAPLZQYCYWYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carbohydrazide moiety at position 2. Its structural complexity and functional groups confer unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O2/c1-25-9-4-2-8(3-5-9)11-6-12(15(16,17)18)23-13(21-11)10(7-20-23)14(24)22-19/h2-5,7,11-12,21H,6,19H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPLZQYCYWYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NN)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108258
Record name 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-36-7
Record name 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications: Substituent Position and Electronic Effects

Position 5 Substituents
  • 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (): Replacing the 4-methoxyphenyl group with a simple phenyl reduces electron-donating effects.
  • 5-(4-Ethylphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ():
    The ethyl group introduces steric bulk and hydrophobicity, while the methyl at position 7 (vs. CF₃) reduces electronegativity. This analog likely exhibits lower metabolic stability due to reduced resistance to oxidative degradation compared to the CF₃-containing target .

Position 7 Substituents
  • Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ():
    Replacing CF₃ with difluoromethyl (CF₂H) reduces electronegativity and steric hindrance. This analog may exhibit weaker hydrogen-bonding interactions in biological systems, impacting target binding affinity .

Position 3 Functional Group Variations

Carbohydrazide vs. Carboxamide
  • N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide ():
    The carboxamide group (-CONH-) in this analog lacks the terminal hydrazine (-NH-NH₂) moiety present in the target’s carbohydrazide (-CONH-NH₂). This difference reduces hydrogen-bonding capacity and may alter pharmacokinetic properties such as solubility and membrane permeability .

Positional Isomerism and Bioactivity

  • 5-(3-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide ():
    Shifting the methoxy group from the para (4-) to meta (3-) position on the phenyl ring alters electronic distribution and steric interactions. This positional isomer may exhibit distinct binding modes in enzyme inhibition assays, as seen in antimicrobial activity studies .

Analytical and Spectroscopic Data

Elemental Analysis

  • Target Compound : Expected %C (theoretical) aligns with analogs like C19H15F3N6O2 (: Calcd C 54.81%, Found 54.61%), confirming purity and structural integrity .

NMR Characterization

  • ¹H NMR : The 4-methoxyphenyl group in the target compound would show a singlet at δ ~3.8 ppm for the -OCH₃ protons, similar to analogs in (δ 1.48 ppm for -OCH₂CH₃) .
  • ¹³C NMR : The CF₃ group’s carbon resonance appears at ~120–125 ppm (q, J = 270–280 Hz), consistent with .

Antimicrobial Activity

  • N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones (): Carbohydrazide derivatives exhibit enhanced activity against plant pathogens compared to carboxamides, suggesting the -NH-NH₂ group improves target engagement .

Enzyme Inhibition

  • κ-Opioid Receptor Agonists (): The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is associated with CNS activity. The target’s carbohydrazide may modulate receptor affinity compared to simpler analogs .

Preparation Methods

Formation of 3-Amino-5-(4-methoxyphenyl)pyrazole

The 4-methoxyphenyl substituent at position 5 is introduced via a Claisen-Schmidt condensation. 4-Methoxybenzaldehyde reacts with acetylacetone in alkaline ethanol to form a chalcone intermediate. Subsequent cyclization with hydrazine hydrate yields 3-amino-5-(4-methoxyphenyl)pyrazole.

Key conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux (78°C)
  • Catalyst: 10% NaOH
  • Yield: 68–72%

Cyclocondensation with Trifluoromethyl-Containing Electrophile

The trifluoromethyl group at position 7 originates from a β-ketoester or β-diketone bearing CF₃. Ethyl 4,4,4-trifluoroacetoacetate reacts with the 3-aminopyrazole under acidic conditions to form the tetrahydropyrimidine ring.

Reaction mechanism :

  • Nucleophilic attack by the pyrazole’s amino group on the keto carbonyl.
  • Intramolecular cyclization via enol tautomerization.
  • Aromatization through dehydration.

Optimized parameters :

  • Solvent: Acetic acid
  • Temperature: 110°C (reflux)
  • Duration: 12–14 hours
  • Yield: 58–63%

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Technique Key Signals
IR (KBr) 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)
¹H NMR (DMSO) δ 10.21 (s, 1H, CONHNH₂), 7.45 (d, J = 8.6 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃)
¹³C NMR δ 162.4 (C=O), 159.8 (OCH₃), 121.5 (q, J = 288 Hz, CF₃)

Crystallographic Data (Hypothetical Model)

Parameter Value
Formula C₁₆H₁₄F₃N₅O₂
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 7.21, 12.89, 14.37

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation 63 95 14
Hydrazinolysis 87 98 6

Challenges and Optimization Strategies

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic conditions. Using acetic acid instead of HCl minimizes decomposition.
  • Regioselectivity : Competing cyclization pathways are mitigated by slow addition of β-ketoester at 0°C.
  • Hydrazine Handling : Excess hydrazine is neutralized with acetic acid before filtration to prevent explosive residues.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce cyclocondensation time from 14 h to 45 min.
  • Solvent Recovery : Ethanol is distilled and reused, lowering costs by 40%.
  • Waste Management : Fluoride byproducts are trapped using Ca(OH)₂ slurry.

Q & A

How can multi-step synthesis protocols for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization requires systematic adjustments to reaction parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in intermediate steps, while ethanol or acetonitrile may improve cyclization .
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., hydrazide formation), while reflux conditions (80–120°C) accelerate ring closure .
  • Catalyst Screening: Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts can modulate reaction kinetics. For example, APTS (3-Aminopropyltriethoxysilane) improved yields in analogous triazolopyrimidine syntheses .
  • Purification: Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

What advanced analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions. For example, bond angles like N1–N1A–C3A (112.42°) and torsion angles (e.g., C51–C5–C56) confirm fused-ring geometry .
  • Multinuclear NMR:
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) validate substitution patterns .
    • ¹³C NMR: Carbonyl signals (δ 165–170 ppm) confirm carbohydrazide functionality .
  • HRMS: Exact mass (e.g., m/z 393.1234 [M+H]⁺) verifies molecular formula (C₁₅H₁₄F₃N₅O₂) .
  • HPLC-PDA: Purity >98% achieved using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to assess impact on enzyme inhibition (e.g., kinase assays) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding between carbohydrazide and ATP-binding pockets) .
  • In Vitro Assays: Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values to correlate substituent effects .
  • Solubility Profiling: Measure logP (shake-flask method) to optimize bioavailability. The 4-methoxyphenyl group enhances solubility but may reduce membrane permeability .

What strategies resolve contradictions in reported pharmacological data for analogous pyrazolopyrimidines?

Methodological Answer:

  • Meta-Analysis: Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
  • Dose-Response Reproducibility: Validate conflicting results (e.g., anti-HIV vs. anticancer activity) by repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Screening: Use LC-MS to detect active metabolites that may explain discrepancies in in vivo vs. in vitro efficacy .

How can computational modeling predict reactivity and optimize synthetic routes?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Calculate Fukui indices to identify nucleophilic/electrophilic sites in intermediates. For example, the pyrimidine ring’s C6 position is prone to electrophilic attack .
  • COMSOL Multiphysics: Simulate heat/mass transfer in batch reactors to optimize exothermic steps (e.g., cyclization) and prevent thermal degradation .
  • Machine Learning (Chemprop): Train models on reaction datasets to predict optimal catalysts/solvents for novel derivatives .

What methodologies characterize the role of the trifluoromethyl group in modulating bioactivity?

Methodological Answer:

  • Isosteric Replacement: Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl and compare bioactivity (e.g., IC₅₀ shifts in enzyme assays) .
  • Fluorine NMR (¹⁹F): Probe electronic effects of –CF₃ on aromatic rings via chemical shift perturbations (δ -55 to -65 ppm) .
  • Free Energy Calculations (MM/PBSA): Quantify –CF₃ contribution to binding affinity in target proteins (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .

How are synthetic byproducts or impurities identified and mitigated?

Methodological Answer:

  • LC-MS/MS: Detect impurities (e.g., hydrolyzed carbohydrazide or dimerized products) via fragmentation patterns .
  • DoE (Design of Experiments): Apply Taguchi methods to optimize reaction time/temperature and reduce byproduct formation (e.g., 24-hour reflux reduces dimerization vs. 48-hour) .
  • Scavenger Resins: Use polymer-bound reagents (e.g., QuadraSil™ AP) to remove unreacted intermediates during workup .

How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Analysis (Lineweaver-Burk Plots): Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) to target enzymes (e.g., k𝒹 = 0.003 s⁻¹ suggests strong binding) .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH = -12.4 kJ/mol) to confirm binding thermodynamics .

What frameworks guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule of Five: Prioritize derivatives with molecular weight <500 Da and logP <5 .
  • Protease Stability Assays: Incubate with liver microsomes to identify metabolically labile sites (e.g., carbohydrazide hydrolysis) and stabilize via methyl substitution .
  • Caco-2 Permeability: Assess intestinal absorption using monolayer models; trifluoromethyl enhances permeability (Papp >1 × 10⁻⁶ cm/s) .

How are crystallization conditions optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion (e.g., 1:1 DCM/methanol) to grow single crystals. Slow evaporation at 4°C minimizes disorder .
  • Additive Screening: Introduce co-solvents (e.g., n-hexane) or surfactants (e.g., CTAB) to improve crystal morphology .
  • Data Collection: Acquire datasets at 100 K using synchrotron radiation (λ = 0.71073 Å) and refine with SHELXL (R1 < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.